molecular formula C24H30O3 B12422316 Drospirenone-d4

Drospirenone-d4

Cat. No.: B12422316
M. Wt: 370.5 g/mol
InChI Key: METQSPRSQINEEU-MIWNBHHDSA-N
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Description

Drospirenone-d4 is a deuterated form of drospirenone, a synthetic progestin used primarily in oral contraceptives. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification. Drospirenone itself is known for its anti-mineralocorticoid and antiandrogenic properties, making it useful in various hormonal therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of drospirenone-d4 involves the incorporation of deuterium atoms into the drospirenone molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The process typically involves the following steps:

    Starting Material: The synthesis begins with a suitable steroidal precursor.

    Deuterium Incorporation: The precursor undergoes catalytic hydrogenation in the presence of deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.

    Purification: The resulting this compound is purified using chromatographic techniques to ensure the desired isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the steroidal precursor are subjected to catalytic hydrogenation using deuterium gas.

    Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and isotopic purity.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Drospirenone-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted this compound derivatives with various functional groups.

Scientific Research Applications

Drospirenone-d4 has several scientific research applications:

    Pharmacokinetic Studies: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drospirenone.

    Metabolic Pathway Analysis: Helps in studying the metabolic pathways of drospirenone by tracking the deuterium-labeled compound.

    Drug Development: Assists in the development of new drugs by providing insights into the behavior of drospirenone in biological systems.

    Analytical Chemistry: Used in analytical methods such as mass spectrometry for the quantification and identification of drospirenone and its metabolites.

Mechanism of Action

Drospirenone-d4, like drospirenone, exerts its effects through several mechanisms:

    Progesterone Receptor Agonist: Binds to progesterone receptors, mimicking the effects of natural progesterone.

    Anti-mineralocorticoid Activity: Blocks aldosterone receptors, leading to increased sodium and water excretion.

    Antiandrogenic Activity: Inhibits androgen receptors, reducing the effects of male hormones.

These actions result in the suppression of ovulation, regulation of menstrual cycles, and treatment of conditions like acne and premenstrual dysphoric disorder .

Comparison with Similar Compounds

Drospirenone-d4 can be compared with other similar compounds:

    Drospirenone: The non-deuterated form, used widely in oral contraceptives.

    Spironolactone: A diuretic with similar anti-mineralocorticoid and antiandrogenic properties.

    Ethinyl Estradiol: Often combined with drospirenone in oral contraceptives for its estrogenic effects.

Uniqueness

This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in biological systems, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C24H30O3

Molecular Weight

370.5 g/mol

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',4',4'-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5D2,8D2

InChI Key

METQSPRSQINEEU-MIWNBHHDSA-N

Isomeric SMILES

[2H]C1(C(=O)O[C@@]2(C1([2H])[2H])[C@H]3C[C@H]3[C@@H]4[C@@]2(CC[C@H]5[C@H]4[C@H]6C[C@H]6C7=CC(=O)CC[C@]57C)C)[2H]

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C

Origin of Product

United States

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